[(Triethoxymethyl)selanyl]benzene
Description
[(Triethoxymethyl)selanyl]benzene is an organoselenium compound characterized by a benzene ring substituted with a triethoxymethylselanyl (–Se–C(OEt)₃) group. This structure combines the redox-active properties of selenium with the steric and electronic effects of the triethoxymethyl moiety. Key features include:
- Molecular formula: Likely C₁₀H₁₄O₃Se (inferred from analogs like Triethyl orthobenzoate, C₁₃H₁₈O₃ ).
- Functional groups: Selenium (Se) as a chalcogen and triethoxymethyl (–C(OEt)₃) as an orthoester-derived substituent.
- Applications: Potential use in organic synthesis (e.g., cross-coupling reactions ) or biomedical research due to selenium’s redox activity .
Properties
CAS No. |
921628-60-6 |
|---|---|
Molecular Formula |
C13H20O3Se |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
triethoxymethylselanylbenzene |
InChI |
InChI=1S/C13H20O3Se/c1-4-14-13(15-5-2,16-6-3)17-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
BAEFETOZZIHFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)(OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Triethoxymethyl)selanyl]benzene typically involves the reaction of benzene with triethoxymethylselenium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenium compound. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Triethoxymethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The triethoxymethylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
[(Triethoxymethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Triethoxymethyl)selanyl]benzene involves its ability to participate in redox reactions due to the presence of the selenium atom. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of selenoethers and selenoxides. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Triethyl Orthobenzoate (CAS 1663-61-2)
- Structure : Benzene ring with a triethoxymethyl group (–C(OEt)₃) but lacks selenium.
- Key Differences :
- Reactivity : Triethyl orthobenzoate acts as an electrophilic reagent in multicomponent syntheses (e.g., forming pyridoindoles via nucleophilic attack ). The absence of selenium reduces its redox activity compared to [(Triethoxymethyl)selanyl]benzene.
- Physical Properties : Molecular weight 222.28 g/mol (vs. ~273.23 g/mol for the selanyl analog, assuming Se replaces O in the –C(OEt)₃ group).
- Price : Available at €21.00/10g , whereas selenium derivatives are typically costlier due to specialized synthesis.
(Trimethoxymethyl)benzene (CAS 707-07-3)
- Structure : Trialkoxymethyl (–C(OMe)₃) substituent on benzene.
- Synthesis: Synthesized in 65% yield using PPTS and trimethylorthobenzoate under heating . The selanyl analog may require selenation steps, which are less common and lower-yielding. Physicochemical Data: Log Po/w = ~1.5 (predicted), molecular weight 182.22 g/mol . The selanyl variant is expected to have higher lipophilicity (Log P > 2) due to selenium’s hydrophobicity.
4-((4-Bromobenzyl)selanyl)aniline (Compound 2 in )
- Structure : Selenium bridges a bromobenzyl group and an aniline moiety.
- Key Differences: Biological Activity: Exhibits cytotoxicity against oligodendrocytes (IC₅₀ ~10 µM) and redox activity via H₂-DCFDA assays . The triethoxymethyl group in this compound may modulate these effects by altering solubility or steric hindrance. Crystallography: Crystallizes in a triclinic P-1 space group with extensive non-covalent interactions (π···π, C–Br···π) . The selanyl analog’s crystal packing may differ due to the bulkier triethoxymethyl group.
Comparative Data Table
Research Findings and Implications
- Reactivity : The triethoxymethyl group in this compound may enhance stability in acidic conditions compared to trimethoxy analogs, as ethoxy groups are less prone to hydrolysis .
- Redox Properties: Selenium’s ability to cycle between oxidation states (Se⁰, Se²⁺, Se⁴⁺) could make this compound a candidate for antioxidant/pro-oxidant studies, similar to other seleno-organics .
- Crystallographic Behavior : Unlike 4-((4-bromobenzyl)selanyl)aniline, which relies on halogen bonding for crystal stability , the triethoxymethyl group may promote van der Waals interactions or hydrogen bonding with ethoxy oxygen atoms.
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